molecular formula C12H15Cl2N3O B12821331 N-(3,5-Dichlorophenyl)-2-(piperazin-1-YL)acetamide

N-(3,5-Dichlorophenyl)-2-(piperazin-1-YL)acetamide

Cat. No.: B12821331
M. Wt: 288.17 g/mol
InChI Key: YAIHPCDXAIWAIR-UHFFFAOYSA-N
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Description

N-(3,5-Dichlorophenyl)-2-(piperazin-1-yl)acetamide is a chemical compound of significant interest in medicinal chemistry research. Its structure incorporates a piperazine ring, a common feature in a broad class of compounds with diverse pharmacological properties . Piperazine derivatives are frequently investigated for their potential interactions with the central nervous system . The structural motif of an N-phenyl-2-(piperazin-1-yl)acetamide is a recognized scaffold in the search for new therapeutic agents. Specifically, research on closely related analogs has demonstrated promising anticonvulsant activity in preclinical models, such as the maximal electroshock (MES) test, which is a standard model for identifying compounds that prevent the spread of seizure activity . This suggests potential research applications for this compound in the study of epilepsy and neurological disorders. Furthermore, the piperazine core is known to contribute to a molecule's ability to bind to biological targets, and its derivatives are found in various approved drugs . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H15Cl2N3O

Molecular Weight

288.17 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-2-piperazin-1-ylacetamide

InChI

InChI=1S/C12H15Cl2N3O/c13-9-5-10(14)7-11(6-9)16-12(18)8-17-3-1-15-2-4-17/h5-7,15H,1-4,8H2,(H,16,18)

InChI Key

YAIHPCDXAIWAIR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC(=O)NC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-Dichlorophenyl)-2-(piperazin-1-YL)acetamide typically involves the reaction of 3,5-dichloroaniline with chloroacetyl chloride to form an intermediate, which is then reacted with piperazine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under controlled temperatures to ensure optimal yields.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and yield while minimizing waste and environmental impact. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: N-(3,5-Dichlorophenyl)-2-(piperazin-1-YL)acetamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups.

Scientific Research Applications

Anticonvulsant Activity

One of the primary applications of N-(3,5-dichlorophenyl)-2-(piperazin-1-YL)acetamide is its potential as an anticonvulsant agent . Research has demonstrated that derivatives of this compound exhibit significant activity against seizures in various animal models, suggesting its potential use in treating epilepsy . The mechanism of action is believed to involve modulation of neurotransmitter systems, particularly enhancing gamma-aminobutyric acid (GABA) activity, which is crucial for inhibiting neuronal excitability.

Neurotransmitter Interaction Studies

Preliminary studies indicate that this compound interacts with several neurotransmitter receptors, including serotonin and dopamine receptors. These interactions may contribute to its anticonvulsant effects and suggest additional psychiatric applications, such as in the treatment of anxiety and depression .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the pharmacological properties of this compound. The compound's unique dichloro substitution pattern and the combination of piperazine and acetamide functionalities are believed to confer distinct pharmacological properties not present in structurally similar compounds.

Compound NameStructural FeaturesBiological Activity
N-(3-chlorophenyl)-2-(4-piperidin-1-YL)acetamidePiperidine instead of piperazineAnticonvulsant activity
N-(4-chlorophenyl)-2-(4-phenylpiperazin-1-YL)acetamideDifferent halogen substitutionAntidepressant properties
N-(3-trifluoromethylphenyl)-2-(4-pyridin-1-YL)acetamidePyridine ring instead of piperazineAntidepressant activity

This table illustrates how variations in structure can lead to differences in biological activity, highlighting the importance of SAR studies in drug development .

Animal Model Studies

In a series of experiments conducted on animal models, various derivatives of this compound were synthesized and tested for their anticonvulsant properties. The results indicated that certain derivatives provided significant protection against seizures induced by maximal electroshock (MES), which is a standard test for evaluating anticonvulsant efficacy .

The pharmacological studies revealed that:

  • Compounds with higher lipophilicity exhibited prolonged anticonvulsant effects.
  • Specific substituents at the 3-position of the anilide moiety were crucial for enhancing anticonvulsant activity.

Binding Affinity Studies

In vitro binding studies have shown that this compound has varying affinities for different neurotransmitter receptors. Compounds derived from this structure have been classified based on their binding affinities to serotonin 5-HT6, 5-HT7, and dopamine D2 receptors. These studies are essential for understanding how modifications to the compound can enhance or diminish its therapeutic effects .

Mechanism of Action

The mechanism of action of N-(3,5-Dichlorophenyl)-2-(piperazin-1-YL)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

  • N-(3,5-Dichlorophenyl)acetamide (AB9062) : A simpler analog lacking the piperazine moiety. The absence of the piperazine group reduces solubility and likely diminishes receptor-binding versatility compared to the target compound .
  • N-(3-Chlorophenyl)-2,2,2-trichloro-acetamide : The trichloroacetamide backbone and single meta-chlorine substituent result in distinct crystallographic packing and reduced biological activity compared to dichloro derivatives .

Piperazine Modifications

Key Observations:

  • Antimicrobial Activity : The benzo[d]thiazole-sulfonyl group in compounds 47–50 enhances activity against gram-positive bacteria and fungi, but the target compound’s piperazine group may offer broader pharmacokinetic advantages .
  • Neurological Potential: Compound 708559, with a pyrrolidine substituent, shows antinociceptive effects, suggesting that the target compound’s piperazine ring could similarly modulate CNS targets .

Physicochemical and Crystallographic Properties

Table 2: Crystallographic Data for Dichlorophenyl Acetamides

Compound Crystal System Space Group Lattice Constants (Å) Reference
N-(3,5-Dichlorophenyl)-2,2,2-trichloro-acetamide Monoclinic P2₁/c a=7.21, b=12.95, c=14.30
N-(3-Chlorophenyl)-2,2,2-trichloro-acetamide Triclinic P-1 a=7.02, b=9.85, c=10.12
N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide Monoclinic C2/c a=24.38, b=7.33, c=17.89

    Biological Activity

    N-(3,5-Dichlorophenyl)-2-(piperazin-1-YL)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

    Chemical Structure and Properties

    • Molecular Formula : C14_{14}H15_{15}Cl2_{2}N2_{2}O
    • Molecular Weight : 288.17 g/mol
    • Structure : The compound features a dichlorophenyl group attached to a piperazine ring, linked via an acetamide moiety, which is crucial for its biological interactions.

    This compound exhibits significant interactions with various biological targets:

    • Receptor Binding : It has been shown to interact with serotonin receptors (5-HT6 and 5-HT7) and dopamine D2 receptors. Binding affinities for these receptors range from nanomolar to micromolar levels, indicating potential for therapeutic applications in neuropharmacology .
    • Anticonvulsant Activity : Studies indicate that this compound may possess anticonvulsant properties. In vivo tests have demonstrated efficacy in models of epilepsy, particularly in the maximal electroshock (MES) test .

    Biological Activity Overview

    The biological activity of this compound can be summarized as follows:

    Activity TypeObservations
    Anticonvulsant Effective in MES models; specific structural modifications enhance activity .
    Neuropharmacological High affinity for serotonin and dopamine receptors; potential implications for mood disorders .
    Anticancer Potential Exhibited moderate efficacy against breast cancer cells with IC50_{50} values comparable to known drugs .

    Case Studies and Research Findings

    • Anticonvulsant Activity :
      • In a study involving several derivatives of this compound, compounds showed varied efficacy in preventing seizures in animal models. The presence of specific substituents on the piperazine ring was linked to enhanced anticonvulsant effects .
    • Receptor Binding Studies :
      • Compounds similar to this compound were evaluated for their binding affinities to serotonin receptors. Results indicated that modifications to the piperazine structure can significantly alter receptor interactions and affinity profiles .
    • Cancer Cell Efficacy :
      • Research demonstrated that certain derivatives exhibited significant cytotoxicity against human breast cancer cells, with mechanisms involving inhibition of PARP1 activity and induction of apoptosis through caspase activation .

    Comparative Analysis with Similar Compounds

    The following table compares this compound with structurally related compounds:

    Compound NameStructural FeaturesUnique Aspects
    N-(3,5-Dichlorophenyl)-2-(piperidin-1-YL)acetamidePiperidine ring instead of piperazineDifferent receptor interactions due to ring structure
    N-(3,5-Dichlorophenyl)-2-(morpholin-1-YL)acetamideMorpholine ringMay exhibit different pharmacokinetic properties
    N-(3,5-Dichlorophenyl)-2-(1-pyrrolidinyl)acetamidePyrrolidine ringVariations in biological activity compared to piperazine

    Q & A

    Q. Table 1: Comparative Biological Activities of Analogues

    CompoundActivity (IC₅₀)Key Structural FeatureSource
    Target Compound TRPC3 activation (1.2 μM)3,5-Dichlorophenyl group
    Compound 47 (Ravindra et al)Gram+ bacteria (8 μg/mL)Benzothiazole sulfonyl group
    Compound 15Antifungal (12 μg/mL)Triazole substitution

    Advanced: What computational methods are recommended for predicting the binding modes of this compound to biological targets?

    Answer:

    Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with TRPC channels or microbial enzymes. Prioritize piperazine’s amine group for hydrogen bonding .

    MD simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-receptor complexes.

    Pharmacophore mapping : Identify critical features (e.g., dichlorophenyl hydrophobicity, piperazine flexibility) using Discovery Studio .

    Basic: What safety protocols should be followed when handling this compound in laboratory settings?

    Answer:

    • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis .
    • First aid : In case of skin contact, wash with soap/water for 15 minutes. For inhalation, move to fresh air and seek medical attention .
    • Waste disposal : Neutralize with 10% acetic acid before incineration .

    Advanced: How can researchers design SAR studies to improve this compound’s selectivity for neurological vs. antimicrobial targets?

    Answer:

    Core modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the dichlorophenyl ring to enhance blood-brain barrier penetration .

    Piperazine substitution : Replace piperazine with morpholine or thiomorpholine to reduce microbial target affinity .

    In vitro assays : Prioritize parallel screening against neuronal (e.g., TRPC channels) and microbial (e.g., S. aureus) models to quantify selectivity .

    Basic: What are the best practices for storing this compound to ensure long-term stability?

    Answer:

    • Storage conditions : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the acetamide bond .
    • Stability monitoring : Perform LC-MS every 6 months to detect degradation products (e.g., free piperazine or dichloroaniline) .

    Advanced: How can crystallographic data (e.g., torsion angles, packing motifs) inform formulation strategies?

    Answer:

    • Torsion analysis : Use Mercury software to identify flexible regions (e.g., piperazine-acetamide linkage) prone to conformational changes in solution .
    • Polymorph screening : Test crystallization solvents (e.g., ethanol vs. acetone) to isolate forms with optimal solubility and bioavailability .

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